2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly known as TAK-659 and is currently being studied for its potential therapeutic applications in the treatment of various types of cancer.
Wirkmechanismus
TAK-659 works by inhibiting the activity of an enzyme called Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that is involved in the development and survival of cancer cells. By inhibiting BTK activity, TAK-659 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, TAK-659 can inhibit the activity of various signaling pathways that are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its potency and specificity towards BTK. This allows researchers to investigate the role of BTK in cancer development and progression. However, one of the limitations of TAK-659 is its potential toxicity towards non-cancerous cells, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One potential direction is to investigate its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that begin with the reaction of 2,6-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate, 2-(4-chlorobenzenesulfonyl)-N-(2,6-dichlorobenzyl)amine. This intermediate is then reacted with isopropylacetamide to produce the final product, 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been the subject of several scientific studies that have investigated its potential therapeutic applications in the treatment of various types of cancer. Some of these studies have shown that TAK-659 has potent anti-tumor activity against certain types of cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12(2)22-18(24)11-23(10-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZZAIMRZGFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.